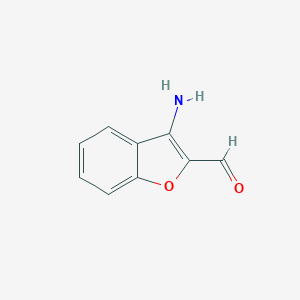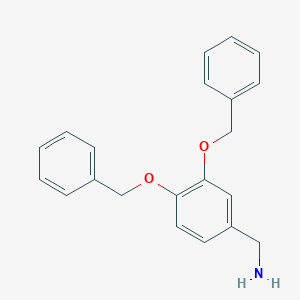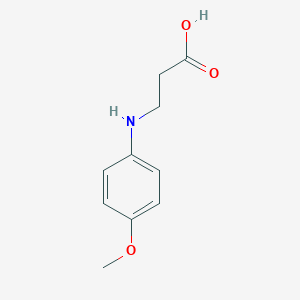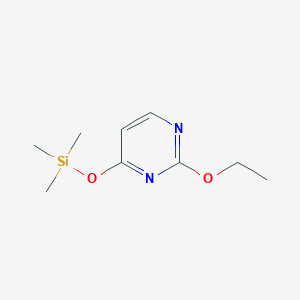
2-Ethoxy-4-((trimethylsilyl)oxy)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethoxy-4-(trimethylsilyloxy)pyrimidine is a heterocyclic organic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring This specific compound is characterized by the presence of an ethoxy group at the 2-position and a trimethylsilyloxy group at the 4-position of the pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-4-(trimethylsilyloxy)pyrimidine can be achieved through several synthetic routes. One common method involves the reaction of 2-ethoxypyrimidine with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, with the trimethylsilyl group being introduced at the 4-position of the pyrimidine ring.
Another approach involves the use of 2-chloro-4-(trimethylsilyloxy)pyrimidine as a starting material. This compound can be synthesized by reacting 2-chloropyrimidine with trimethylsilyl chloride in the presence of a base. The resulting intermediate is then treated with ethanol to introduce the ethoxy group at the 2-position.
Industrial Production Methods
Industrial production of 2-Ethoxy-4-(trimethylsilyloxy)pyrimidine typically involves large-scale synthesis using the aforementioned methods. The reactions are optimized for high yield and purity, and the process parameters are carefully controlled to ensure consistent product quality. The use of automated reactors and continuous flow systems can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Ethoxy-4-(trimethylsilyloxy)pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the trimethylsilyloxy group can be replaced by other nucleophiles such as halides, amines, or thiols.
Oxidation Reactions: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids under appropriate conditions.
Reduction Reactions: The pyrimidine ring can be reduced to form dihydropyrimidine derivatives using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halides (e.g., sodium iodide), amines (e.g., aniline), and thiols (e.g., thiophenol). Reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or acetonitrile at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used, often in acidic or basic media.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed, usually in anhydrous solvents like tetrahydrofuran (THF) or diethyl ether.
Major Products Formed
Substitution Reactions: Products include various substituted pyrimidines depending on the nucleophile used.
Oxidation Reactions: Products include aldehydes or carboxylic acids derived from the oxidation of the ethoxy group.
Reduction Reactions: Products include dihydropyrimidine derivatives.
Scientific Research Applications
2-Ethoxy-4-(trimethylsilyloxy)pyrimidine has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block in the synthesis of more complex pyrimidine derivatives
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. It is used in the development of new pharmaceuticals and therapeutic agents.
Medicine: The compound is investigated for its potential use in drug discovery and development. It serves as a lead compound for the design of new drugs targeting specific biological pathways.
Industry: The compound is used in the production of specialty chemicals and materials. It is employed as an intermediate in the synthesis of agrochemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 2-Ethoxy-4-(trimethylsilyloxy)pyrimidine depends on its specific application. In biological systems, the compound may interact with various molecular targets, including enzymes, receptors, and nucleic acids. The ethoxy and trimethylsilyloxy groups can influence the compound’s binding affinity and selectivity for these targets.
For example, in antimicrobial applications, the compound may inhibit the activity of key enzymes involved in bacterial cell wall synthesis or DNA replication. In anticancer applications, the compound may interfere with signaling pathways that regulate cell proliferation and apoptosis.
Comparison with Similar Compounds
2-Ethoxy-4-(trimethylsilyloxy)pyrimidine can be compared with other similar compounds, such as:
2-Methoxy-4-(trimethylsilyloxy)pyrimidine: This compound has a methoxy group instead of an ethoxy group at the 2-position. The presence of the methoxy group can influence the compound’s reactivity and biological activity.
2-Ethoxy-4-hydroxypyrimidine: This compound has a hydroxyl group instead of a trimethylsilyloxy group at the 4-position. The hydroxyl group can affect the compound’s solubility and hydrogen bonding interactions.
2-Ethoxy-4-(tert-butyldimethylsilyloxy)pyrimidine: This compound has a tert-butyldimethylsilyloxy group instead of a trimethylsilyloxy group at the 4-position. The bulkier silyl group can impact the compound’s steric properties and reactivity.
Properties
CAS No. |
171109-23-2 |
|---|---|
Molecular Formula |
C9H16N2O2Si |
Molecular Weight |
212.32 g/mol |
IUPAC Name |
(2-ethoxypyrimidin-4-yl)oxy-trimethylsilane |
InChI |
InChI=1S/C9H16N2O2Si/c1-5-12-9-10-7-6-8(11-9)13-14(2,3)4/h6-7H,5H2,1-4H3 |
InChI Key |
PHKMLLIVNATCOS-UHFFFAOYSA-N |
SMILES |
CCOC1=NC=CC(=N1)O[Si](C)(C)C |
Canonical SMILES |
CCOC1=NC=CC(=N1)O[Si](C)(C)C |
Synonyms |
Pyrimidine, 2-ethoxy-4-[(trimethylsilyl)oxy]- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


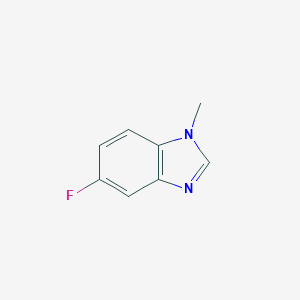
![5H-pyrrolo[3,4-b]pyridin-7(6H)-one](/img/structure/B60298.png)
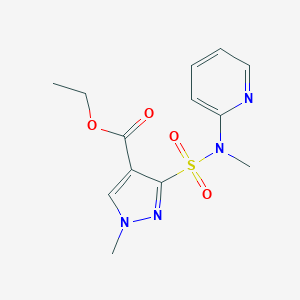
![Methyl[1-(thiophen-2-yl)ethyl]amine](/img/structure/B60320.png)
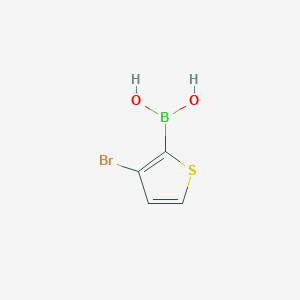
![N-[2-acetamido-4-(hydrazinecarbonyl)phenyl]acetamide](/img/structure/B60324.png)
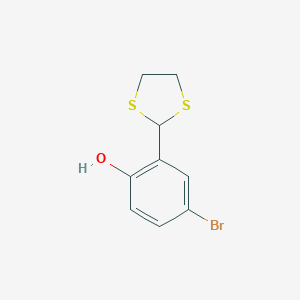
![3,3-Dichloro-1-oxaspiro[3.4]octan-2-one](/img/structure/B60326.png)
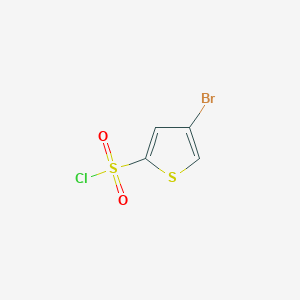
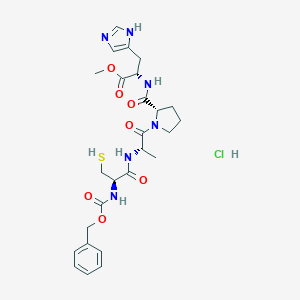
![Benzothiazole, 2-[(1-methylethoxy)methyl]-](/img/structure/B60337.png)
